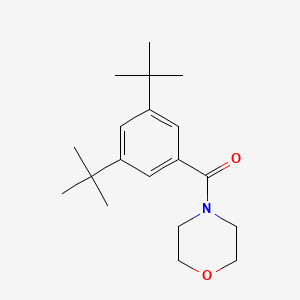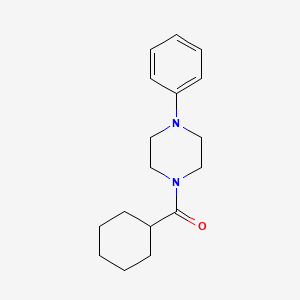
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It seems to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Mechanism of Action
The mechanism of action of 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis or disrupting microtubule formation. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. In vivo studies have shown that this compound can induce changes in gene expression and alter the levels of certain proteins in cells.
Advantages and Limitations for Lab Experiments
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has several advantages for lab experiments, including its moderate to good yields in synthesis, its potential applications in various fields, and its ability to inhibit the growth of cancer cells. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone, including:
1. Further investigation of its mechanism of action, including its potential targets and pathways.
2. Development of novel this compound derivatives with improved activity and selectivity.
3. Exploration of this compound's potential applications in other fields, such as materials science and environmental science.
4. Investigation of this compound's potential as a lead compound for drug development.
5. Studies on the toxicity and safety of this compound, including its potential effects on human health and the environment.
6. Development of new synthesis methods for this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, this compound, or this compound, is a heterocyclic compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone involves the reaction of 3,4,5-trichlorothiophene-2-carboxylic acid with hydrazine hydrate, followed by cyclization with acetic anhydride. This method yields this compound in moderate to good yields and has been optimized for large-scale production.
Scientific Research Applications
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In agrochemicals, this compound has been shown to have herbicidal activity against certain weed species. In materials science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
Safety and Hazards
properties
IUPAC Name |
3-(3,4,5-trichlorothiophen-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2OS/c9-5-6(10)8(11)15-7(5)3-1-2-4(14)13-12-3/h1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMDWIIQZGSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=C(C(=C(S2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5760713.png)

![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)

![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)



![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)